Product packaging for Methyl 2-cyano-5-methoxybenzoate(Cat. No.:CAS No. 127510-95-6)

Methyl 2-cyano-5-methoxybenzoate

Cat. No.: B156419
CAS No.: 127510-95-6
M. Wt: 191.18 g/mol
InChI Key: YIRZMMZVHCFIAK-UHFFFAOYSA-N
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Description

Contextualizing Methyl 2-cyano-5-methoxybenzoate within Aromatic Nitrile and Ester Chemistry

Aromatic nitriles are a class of organic compounds characterized by a -C≡N functional group attached to an aromatic ring. This group is highly electron-withdrawing, which significantly influences the reactivity of the aromatic ring. The nitrile group itself can undergo a variety of transformations, including hydrolysis to carboxylic acids or amides, and reduction to amines.

Carboxylic esters, on the other hand, are derivatives of carboxylic acids where the hydroxyl group is replaced by an alkoxy group. They are fundamental in organic chemistry, known for reactions such as hydrolysis, which regenerates the carboxylic acid, and reactions with nucleophiles at the carbonyl carbon. nih.gov

This compound uniquely combines these two functional groups. The presence of both a nitrile and an ester on the same aromatic ring, along with an activating methoxy (B1213986) group, creates a compound with a rich and varied reaction profile, making it a subject of interest for synthetic chemists.

Foundational Research Significance as a Versatile Synthetic Precursor

For instance, research on related methoxybenzoate derivatives demonstrates their role in the synthesis of biologically active compounds. Studies on methyl 2-methoxybenzoate (B1232891) show its use in the synthesis of (+/-)-vibralactone and its investigation in iron-catalyzed cross-coupling reactions. chemicalbook.com Furthermore, the synthesis of intermediates for drugs like sulpiride (B1682569) often involves substituted methoxybenzoates, highlighting the importance of this class of compounds in medicinal chemistry. researchgate.net The nitrile function adds another layer of synthetic versatility, allowing for its conversion into other key functional groups as needed for the target molecule.

Overview of Advanced Academic Investigations

Advanced research often utilizes molecules like this compound as starting materials or key intermediates. Although detailed studies on this specific molecule are limited in publicly available literature, its close relatives are subjects of investigation. For example, the synthesis of various substituted benzoates is a continuous area of research, with optimized procedures for reactions like etherification and esterification being developed to improve yields and create more efficient synthetic routes. researchgate.net

The reactivity of the cyano- and methoxy-substituted benzene (B151609) ring is of interest in creating complex heterocyclic systems. For example, a structurally related compound, 6-cyano-5-methoxyindolo[2,3-a]carbazole, has been isolated from natural sources and synthesized, showing the relevance of this substitution pattern in natural product chemistry. The synthesis of such complex molecules often relies on the predictable reactivity of simpler, functionalized aromatic precursors.

Table 1: Physicochemical Properties of this compound and Related Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol)
This compound 127510-95-6 C10H9NO3 191.18
Methyl 5-cyano-2-methoxybenzoate 40757-12-8 C10H9NO3 191.18
Methyl 2-methoxybenzoate 606-45-1 C9H10O3 166.17
Methyl 5-cyano-2-methylbenzoate 103261-68-3 C10H9NO2 175.18

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9NO3 B156419 Methyl 2-cyano-5-methoxybenzoate CAS No. 127510-95-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-cyano-5-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-13-8-4-3-7(6-11)9(5-8)10(12)14-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIRZMMZVHCFIAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C#N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50438177
Record name METHYL 2-CYANO-5-METHOXYBENZOATE
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Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127510-95-6
Record name Methyl 2-cyano-5-methoxybenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=127510-95-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name METHYL 2-CYANO-5-METHOXYBENZOATE
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Synthetic Methodologies for Methyl 2 Cyano 5 Methoxybenzoate

Established Synthetic Pathways and Chemical Transformations

A common and logical approach to synthesizing methyl 2-cyano-5-methoxybenzoate involves a sequential, multistep process. This pathway begins with a readily available starting material, 3-methoxybenzoic acid, and introduces the necessary functional groups—ester and cyano—through a series of controlled chemical transformations.

Multistep Synthesis from Substituted Benzoic Acid Derivatives

This synthetic route is characterized by three key transformations: the regioselective introduction of a halogen, esterification of the carboxylic acid, and subsequent conversion of the halogen to a cyano group.

The initial step in this synthetic sequence is the bromination of 3-methoxybenzoic acid. The goal is to selectively introduce a bromine atom at the C-2 position of the benzene (B151609) ring. The directing effects of the substituents on the aromatic ring govern the regiochemical outcome of this electrophilic aromatic substitution. The methoxy (B1213986) group (-OCH₃) is an activating, ortho-, para-director, while the carboxylic acid group (-COOH) is a deactivating, meta-director. In this case, the position ortho to the strongly activating methoxy group (C-2) is favored for substitution.

To achieve this regioselectivity, specific brominating agents and reaction conditions are employed. Reagents like N-bromosuccinimide (NBS) or bromine in a suitable solvent can be used. Controlling the reaction conditions, such as temperature, is crucial to ensure the desired isomer is the major product. For instance, regioselective bromination of complex molecules like methyl indolyl-3-acetate has been successfully achieved by introducing specific directing groups to control the position of bromination. nih.gov

Following bromination, the resulting 2-bromo-5-methoxybenzoic acid is converted to its corresponding methyl ester. This transformation is typically accomplished through Fischer-Speier esterification. ucla.eduwikipedia.org The reaction involves heating the carboxylic acid in an excess of methanol (B129727), which acts as both the solvent and the reactant, in the presence of a strong acid catalyst like concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). tcu.edu The catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. The reaction is reversible, and to drive the equilibrium towards the product, an excess of the alcohol is used. tcu.eduyoutube.com

The general mechanism for acid-catalyzed esterification is as follows:

Protonation of the carbonyl oxygen by the acid catalyst.

Nucleophilic attack by the alcohol (methanol) on the protonated carbonyl carbon.

Proton transfer from the attacking alcohol to one of the hydroxyl groups.

Elimination of water to form a protonated ester.

Deprotonation to yield the final ester product.

The final step in this pathway is the conversion of the bromo group on methyl 2-bromo-5-methoxybenzoate to a cyano group. This is a nucleophilic aromatic substitution, commonly achieved using a transition metal catalyst, with copper(I) cyanide (CuCN) being a classic and effective reagent in what is known as the Rosenmund-von Braun reaction. researchgate.netdaneshyari.com

In this reaction, the aryl halide (the brominated ester) is heated with a stoichiometric amount of CuCN, often in a high-boiling polar aprotic solvent like DMF or NMP. researchgate.netdaneshyari.com The copper catalyst facilitates the displacement of the bromide with the cyanide nucleophile. Modern variations of this reaction may use catalytic amounts of copper or palladium with different cyanide sources, such as potassium hexacyanoferrate(II) or cuprous thiocyanate, to improve safety and efficiency. daneshyari.comnih.gov The cyano group is a valuable functional handle, as it can be further transformed into other groups like carboxylic acids, amines, or amides. researchgate.net

Exploration of Alternative Esterification Strategies for Substituted Benzoates

The esterification step is critical in the synthesis of many organic compounds. Beyond the traditional Fischer-Speier method, several alternative strategies have been developed to improve yields, reduce reaction times, and employ more environmentally benign conditions.

Esterification with Methanol under Acidic Catalysis

Acid-catalyzed esterification remains a cornerstone of organic synthesis due to its simplicity and effectiveness. ucla.eduyoutube.com The reaction involves combining a carboxylic acid with an alcohol in the presence of an acid catalyst.

Research Findings on Acid-Catalyzed Esterification:

Various catalysts have been investigated to optimize the esterification of benzoic acid and its derivatives. The choice of catalyst can significantly impact reaction efficiency, conditions, and reusability. Below is a table summarizing the performance of different catalytic systems for the esterification of benzoic acid with methanol, which serves as a model for the esterification of substituted benzoates.

CatalystCatalyst Loading (mol%)Alcohol (Equivalents)Temperature (°C)Time (h)Yield (%)Source
H₂SO₄ CatalyticExcess (Solvent)Reflux (~65)0.75High tcu.edu
FeNP@SBA-15 0.12Reflux (~65)6>99 nih.gov
[PyH][HSO₄] ~252.57016High researchgate.net
Deep Eutectic Solvent Catalyst/Solvent375-88.4 (with Ethanol) dergipark.org.tr

This table presents data for the esterification of benzoic acid as a representative example. Conditions and yields may vary for substituted derivatives.

Detailed research has shown that solid acid catalysts and ionic liquids offer several advantages over traditional homogeneous catalysts like sulfuric acid. nih.govresearchgate.netdergipark.org.tr For instance, iron oxide nanoparticles supported on SBA-15 (FeNP@SBA-15) have been demonstrated as a highly efficient and reusable catalyst for the solvent-free esterification of various carboxylic acids, providing quantitative yields under reflux conditions. nih.gov Similarly, Brønsted acidic ionic liquids have been successfully employed as dual catalysts and solvents, showing good catalytic activity under mild conditions. researchgate.net Deep eutectic solvents have also emerged as green and effective catalysts, giving high conversions for the esterification of benzoic acid with different alcohols. dergipark.org.tr These alternative methods provide a toolkit for chemists to choose the most suitable conditions based on substrate reactivity, desired scale, and environmental considerations.

Exploration of Alternative Esterification Strategies for Substituted Benzoates

Alkylation of Carboxylic Acid Salts

The alkylation of carboxylic acid salts is a fundamental method for the synthesis of esters. In the context of producing methyl benzoate (B1203000) derivatives, this typically involves the reaction of a sodium or potassium salt of a substituted benzoic acid with a methylating agent. For instance, sodium benzoate can be alkylated with ethylene (B1197577) in the presence of sodium to produce a mixture of alkylated sodium benzoate salts. google.com While this specific example leads to ethyl and other alkylated products, the principle can be adapted for methylation.

A more direct approach for methylation involves reacting the alkali metal salt of a carboxylic acid with methanol. For example, sodium benzoate can be converted to methyl benzoate by reacting it with methanol and carbon dioxide at elevated temperatures and pressures. google.comresearchgate.net This method has been demonstrated for various sodium carboxylates, including sodium acetate (B1210297) and sodium salicylate, yielding their corresponding methyl esters. google.comresearchgate.net

ReactantMethylating AgentProductReference
Sodium BenzoateEthylene/Sodiump-Ethyl sodium benzoate, etc. google.com
Sodium BenzoateMethanol/CO2Methyl Benzoate google.comresearchgate.net
Sodium AcetateMethanol/CO2Methyl Acetate google.comresearchgate.net
Sodium SalicylateMethanol/CO2Methyl Salicylate google.comresearchgate.net

This table showcases examples of alkylation and methylation of carboxylic acid salts to form esters.

Mechanistic Insights into Aromatic Cyanation Processes

The introduction of a cyano group onto an aromatic ring, a key step in the synthesis of cyanobenzoates, can be achieved through several mechanisms. Anodic cyanation, for example, is considered a homogeneous electrophilic substitution process. rsc.orgrsc.org This reaction is highly selective, favoring substitution at the ring positions of monosubstituted aromatic compounds. rsc.orgrsc.org The mechanism is believed to involve a cyanide ion-assisted two-electron transfer from the aromatic compound to the anode, which is the product-forming step. rsc.orgrsc.org

Another avenue for aromatic cyanation is through transition-metal-catalyzed reactions. Nickel-catalyzed cyanation of aryl halides, for instance, has been a subject of extensive research. chinesechemsoc.org The challenge in this transformation lies in the strong affinity of cyanide for the metal, which can hinder oxidative addition and reductive elimination steps. chinesechemsoc.org Photoredox catalysis has emerged as a strategy to overcome this, enabling the use of visible light to facilitate the cyanation of aryl halides under benign conditions. chinesechemsoc.org In one proposed mechanism, a photosensitizer excites a Ni(II) species to a Ni(III) state, which then readily accepts a cyano group and undergoes reductive elimination to yield the aryl nitrile. chinesechemsoc.org

Furthermore, direct C-H cyanation of arenes can be achieved using organic photoredox catalysis. nih.gov In this process, a photocatalyst, upon excitation by light, oxidizes the arene to a radical cation. nih.gov This radical cation is then attacked by a cyanide source, and subsequent oxidation, often by molecular oxygen, yields the aromatic nitrile. nih.gov

Advanced Synthetic Approaches and Methodological Innovations

Modern organic synthesis emphasizes efficiency, scalability, and sustainability. This has led to the development of advanced synthetic methodologies applicable to the production of this compound and related compounds.

Scalable Synthesis Protocols for Related Benzoates

The demand for various benzoate derivatives in pharmaceuticals and other industries necessitates the development of scalable synthesis protocols. nih.govtcichemicals.comrsc.org For instance, a mild and highly efficient protocol for the synthesis of substituted phenols from arylboronic acids has been developed, which is scalable up to at least 5 grams. rsc.org This method can be integrated into a one-pot sequence with subsequent reactions like bromination and cross-coupling to generate diverse, highly substituted phenols, which can be precursors to benzoates. rsc.org The photocatalytic degradation of polystyrene to benzoic acid also presents a potentially scalable route to this key intermediate. mdpi.com

One-Pot Synthesis Strategies for Benzene Derivatives

One-pot syntheses, where multiple reaction steps are performed in a single reactor without isolating intermediates, offer significant advantages in terms of efficiency and waste reduction. nih.govrsc.orgbohrium.com Several one-pot methods for the synthesis of polysubstituted benzene derivatives have been reported. One such method involves the multi-component cyclization of α-bromoacetate, malononitrile, and an aromatic aldehyde to produce highly substituted benzene derivatives. rsc.orgbohrium.comrsc.org Another efficient one-pot synthesis of polysubstituted benzenes is achieved through a tandem reaction of vinyl malononitriles with nitroolefins. nih.gov These strategies allow for the construction of complex aromatic rings with various functional groups in a single, streamlined process.

StrategyReactantsProduct TypeReference
Multi-component Cyclizationα-bromoacetate, malononitrile, aromatic aldehydePolysubstituted benzene derivatives rsc.orgbohrium.comrsc.org
Tandem ReactionVinyl malononitriles, nitroolefinsPolysubstituted benzene derivatives nih.gov

This table summarizes one-pot synthesis strategies for creating complex benzene derivatives.

Continuous Flow Chemistry Applications in Benzoate Synthesis

Continuous flow chemistry has emerged as a powerful tool for the synthesis of organic compounds, including pharmaceuticals and their intermediates. acs.orgazolifesciences.com This technology offers advantages over traditional batch processing, such as improved heat and mass transfer, enhanced safety, and the potential for automation. azolifesciences.com In the context of benzoate synthesis, continuous flow reactors have been successfully employed for reactions like diazotization, a key step in the synthesis of various substituted benzoates. For example, the continuous-flow diazotization of methyl 2-aminobenzoate (B8764639) has been shown to be highly efficient, significantly reducing side reactions and improving yield. acs.orgresearchgate.net This approach not only increases the efficiency and safety of the reaction but also holds promise for industrial-scale applications. researchgate.net The esterification of p-nitrobenzoic acid has also been optimized in a continuous flow system, achieving high conversion and selectivity in very short residence times. researchgate.net

Chemical Reactivity and Mechanistic Exploration of Methyl 2 Cyano 5 Methoxybenzoate

Reactivity of the Cyano Functional Group

The cyano group (C≡N) is a highly versatile functional group in organic chemistry, capable of undergoing a wide range of transformations. Its strong electron-withdrawing nature and the triple bond between carbon and nitrogen allow for various nucleophilic additions, hydrolytic conversions, reductions, and cycloaddition reactions.

Nucleophilic Addition Reactions

The carbon atom of the cyano group is electrophilic and thus susceptible to attack by nucleophiles. This reactivity is fundamental to the construction of more complex molecular architectures. While specific studies on nucleophilic additions to Methyl 2-cyano-5-methoxybenzoate are not extensively documented, the reactivity can be inferred from the behavior of analogous 2-cyanobenzoate derivatives.

A variety of nucleophiles can add across the carbon-nitrogen triple bond. For instance, organometallic reagents such as Grignard reagents (RMgX) and organolithium reagents (RLi) can attack the nitrile carbon to form, after hydrolysis, ketones. The general mechanism involves the initial formation of an imine salt which is subsequently hydrolyzed to the corresponding ketone.

Table 1: Examples of Nucleophilic Addition to Nitriles

NucleophileReagent ExampleIntermediateFinal Product
Grignard ReagentPhenylmagnesium bromideImine salt2-Benzoyl-5-methoxybenzonitrile derivative
Organolithium Reagentn-ButyllithiumImine salt2-Pentanoyl-5-methoxybenzonitrile derivative
CyanideSodium CyanideDicyano intermediateNot typically a productive reaction

It is important to note that the proximity of the ester group in this compound can influence the outcome of these reactions, potentially leading to competitive reactions or intramolecular cyclizations under certain conditions.

Hydrolytic Transformations to Carboxylic Acid Derivatives

The cyano group can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid or an amide intermediate. The hydrolysis of nitriles is a fundamental transformation in organic synthesis.

Under acidic conditions, the nitrile is protonated, which increases the electrophilicity of the carbon atom, facilitating the attack of water. This leads to the formation of a carboximidic acid, which then tautomerizes to an amide. Further hydrolysis of the amide under the reaction conditions yields the corresponding carboxylic acid.

Basic hydrolysis involves the direct attack of a hydroxide (B78521) ion on the nitrile carbon, forming a cyanohydrin-like intermediate which then tautomerizes to an amide anion. Protonation gives the amide, which can be further hydrolyzed to the carboxylate salt.

Table 2: Products of Hydrolysis of this compound

Reaction ConditionIntermediate ProductFinal Product
Acidic (e.g., H₂SO₄, H₂O, heat)2-Carbamoyl-5-methoxybenzoic acid2-Carboxy-5-methoxybenzoic acid
Basic (e.g., NaOH, H₂O, heat)2-Carbamoyl-5-methoxybenzoic acidSodium 2-carboxy-5-methoxybenzoate

Reductive Conversions to Amines or Aldehydes

The cyano group can be reduced to either a primary amine or an aldehyde, depending on the reducing agent and reaction conditions.

Catalytic hydrogenation, typically using reagents like hydrogen gas with a metal catalyst (e.g., Palladium, Platinum, or Nickel), or chemical reduction with reagents like lithium aluminum hydride (LiAlH₄), will reduce the nitrile to a primary amine. This transformation proceeds via the formation of an imine intermediate which is further reduced. For this compound, this would yield methyl 2-(aminomethyl)-5-methoxybenzoate.

Partial reduction of the nitrile to an aldehyde can be achieved using specific reducing agents like Diisobutylaluminium hydride (DIBAL-H) at low temperatures. DIBAL-H adds a hydride to the nitrile, and upon aqueous workup, the intermediate imine is hydrolyzed to the corresponding aldehyde. This would produce methyl 2-formyl-5-methoxybenzoate.

Table 3: Reduction Products of the Cyano Group

Reducing AgentProduct TypeSpecific Product Example
H₂ / Pd, Pt, or NiPrimary AmineMethyl 2-(aminomethyl)-5-methoxybenzoate
LiAlH₄Primary AmineMethyl 2-(aminomethyl)-5-methoxybenzoate
DIBAL-HAldehydeMethyl 2-formyl-5-methoxybenzoate

Cycloaddition Reactions of the Nitrile

The nitrile group can participate as a 2π component in cycloaddition reactions, such as the Diels-Alder reaction, although it is generally a poor dienophile. For the nitrile to act as a dienophile, the reaction typically requires high temperatures or the presence of a Lewis acid catalyst to lower the energy of the LUMO of the nitrile. The reaction of a diene with a nitrile leads to the formation of a dihydropyridine, which can then be oxidized to the corresponding pyridine.

While there are no specific reports on the cycloaddition reactions of this compound, the presence of the electron-withdrawing ester group could potentially enhance its dienophilic character. The reaction would involve the [4+2] cycloaddition of a conjugated diene across the C≡N triple bond.

Reactivity of the Ester Moiety

The methyl ester group in this compound is also a key site for chemical transformations, with transesterification being a prominent reaction.

Transesterification Reactions

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. This reaction can be catalyzed by either an acid or a base. In the case of this compound, reaction with a different alcohol (R'OH) in the presence of a catalyst would lead to the formation of a new ester, R'-OOC-C₆H₃(CN)(OCH₃), and methanol (B129727).

Acid-catalyzed transesterification involves protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to attack by the incoming alcohol. Base-catalyzed transesterification, on the other hand, proceeds via nucleophilic attack of an alkoxide ion on the carbonyl carbon. The reaction is typically reversible, and to drive it to completion, the alcohol reactant is often used in excess, or the methanol by-product is removed as it is formed.

Table 4: Example of a Transesterification Reaction

Reactant AlcoholCatalystProduct Ester
Ethanol (B145695)H₂SO₄ (acid) or NaOEt (base)Ethyl 2-cyano-5-methoxybenzoate
PropanolH₂SO₄ (acid) or NaOPr (base)Propyl 2-cyano-5-methoxybenzoate
Benzyl alcoholH₂SO₄ (acid) or NaOBn (base)Benzyl 2-cyano-5-methoxybenzoate

The steric hindrance around the ester group and the electronic nature of the substituents on the aromatic ring can affect the rate of transesterification.

Saponification and Hydrolysis under Varied Conditions

The ester functionality of this compound is susceptible to hydrolysis under both basic (saponification) and acidic conditions, yielding 2-cyano-5-methoxybenzoic acid and methanol.

Saponification (Basic Hydrolysis): In the presence of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), the ester undergoes saponification. The reaction is typically carried out in a mixture of water and a co-solvent like methanol or ethanol under reflux. The mechanism involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester group. This is followed by the elimination of the methoxide (B1231860) ion, which then deprotonates the newly formed carboxylic acid to give the corresponding carboxylate salt. Subsequent acidification of the reaction mixture protonates the carboxylate to afford the final carboxylic acid product.

Acid-Catalyzed Hydrolysis: Under acidic conditions, typically using a strong mineral acid like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) in an aqueous solution, the ester can be hydrolyzed to the corresponding carboxylic acid. The mechanism begins with the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Following a proton transfer, methanol is eliminated, and subsequent deprotonation of the oxonium ion yields the carboxylic acid and regenerates the acid catalyst. This reaction is reversible, and the equilibrium can be shifted towards the products by using a large excess of water.

The table below summarizes the typical conditions for the hydrolysis of this compound.

Table 1: Reaction Conditions for the Hydrolysis of this compound
Reaction Type Reagents Solvent Conditions Product
Saponification NaOH or KOH Water/Methanol Reflux Sodium 2-cyano-5-methoxybenzoate
Acid Hydrolysis H₂SO₄ or HCl Water Reflux 2-cyano-5-methoxybenzoic acid

Reductions to Benzylic Alcohols

The reduction of this compound can lead to different products depending on the reducing agent employed. The ester and cyano groups exhibit different reactivities towards common reducing agents.

Mild reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally selective for aldehydes and ketones and will not typically reduce esters or nitriles under standard conditions. masterorganicchemistry.com Therefore, treatment of this compound with NaBH₄ is not expected to result in the reduction of either the ester or the cyano group.

To achieve the reduction of the methyl ester to the corresponding benzylic alcohol, (2-cyano-5-methoxyphenyl)methanol, a more powerful reducing agent is required. Lithium aluminum hydride (LiAlH₄) is a potent hydride donor capable of reducing esters to primary alcohols. However, LiAlH₄ is also capable of reducing the nitrile (cyano) group to a primary amine. Consequently, the reaction of this compound with LiAlH₄ is expected to reduce both functional groups, yielding (2-(aminomethyl)-5-methoxyphenyl)methanol.

The selective reduction of the ester in the presence of a nitrile can be challenging but may be achieved using specific reagents or by protecting the nitrile group prior to reduction.

Table 2: Reduction of this compound

Reagent Reactive Functional Groups Expected Product(s)
Sodium Borohydride (NaBH₄) None No reaction
Lithium Aluminum Hydride (LiAlH₄) Ester and Cyano (2-(aminomethyl)-5-methoxyphenyl)methanol

Electrophilic and Nucleophilic Aromatic Substitutions on the Benzoate (B1203000) Ring

The benzene (B151609) ring of this compound is substituted with three functional groups: a methoxy (B1213986) group (-OCH₃), a cyano group (-CN), and a methyl carboxylate group (-COOCH₃). These substituents significantly influence the reactivity of the ring towards electrophilic aromatic substitution (EAS) by affecting its electron density and directing incoming electrophiles to specific positions. Nucleophilic aromatic substitution is less common for this substrate unless a suitable leaving group is present.

Mechanistic Understanding of Electrophilic Aromatic Substitution (General Principles Applied)

Electrophilic aromatic substitution reactions proceed via a two-step mechanism. msu.edubyjus.com In the first, rate-determining step, the π-electron system of the aromatic ring attacks an electrophile (E⁺), breaking the aromaticity and forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. libretexts.org In the second, fast step, a base removes a proton from the sp³-hybridized carbon atom of the arenium ion, restoring the aromatic π-system and yielding the substituted product. msu.edu

The regiochemical outcome of the substitution is determined by the nature of the substituents already present on the ring. libretexts.org These groups can be classified as either activating or deactivating, and as ortho-, para- or meta-directors. libretexts.orgpressbooks.pub

Methoxy group (-OCH₃): This is a strongly activating group and an ortho-, para-director. The oxygen atom donates electron density to the ring through resonance, stabilizing the arenium ion intermediate when the electrophile adds to the ortho or para positions. libretexts.orgwizeprep.com

Cyano group (-CN): This is a strongly deactivating group and a meta-director. It withdraws electron density from the ring through both induction and resonance, destabilizing the arenium ion, particularly when the attack is at the ortho or para positions. youtube.com

Methyl carboxylate group (-COOCH₃): This is a deactivating group and a meta-director. The carbonyl group withdraws electron density from the ring, making it less nucleophilic. libretexts.org

In this compound, the powerful activating and ortho-, para-directing effect of the methoxy group at C-5 will be the dominant influence. The methoxy group directs incoming electrophiles to its ortho positions (C-4 and C-6) and its para position (C-2). Since the C-2 position is already substituted with the cyano group, electrophilic attack will be directed primarily to the C-4 and C-6 positions. Both the cyano and ester groups are meta-directors, and their directing effects also align with substitution at C-4 and C-6, further reinforcing this regiochemical outcome.

Directed Ortho Metalation (DoM) and other Regioselective Functionalizations

Directed ortho metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. wikipedia.org The reaction involves the deprotonation of an aromatic C-H bond positioned ortho to a directing metalation group (DMG) by a strong organolithium base, such as n-butyllithium (n-BuLi). uoc.grbaranlab.org The DMG coordinates to the lithium atom, delivering the base to the adjacent proton and leading to a specific ortho-lithiated intermediate. This intermediate can then be quenched with various electrophiles to introduce a wide range of functional groups with high regioselectivity. wikipedia.orgharvard.edu

In this compound, several functional groups can potentially act as DMGs, including the methoxy, cyano, and ester groups. The methoxy group is a well-established and potent DMG. uoc.grnih.gov The cyano group can also direct metalation. The relative directing ability of these groups will determine the site of lithiation.

Given the strong directing ability of the methoxy group, lithiation is highly likely to occur at one of its ortho positions, C-4 or C-6. The steric hindrance around C-6, being positioned between the ester and methoxy groups, might favor lithiation at the C-4 position. Quenching this lithiated species with an electrophile (E⁺) would introduce a new substituent at a position that might be difficult to access through conventional EAS reactions.

Table 3: Potential Regioselective Functionalization via Directed Ortho Metalation

Directing Group Position of Lithiation Intermediate Product after Quenching with E⁺
5-Methoxy C-4 4-Lithio-methyl 2-cyano-5-methoxybenzoate Methyl 2-cyano-4-E-5-methoxybenzoate
5-Methoxy C-6 6-Lithio-methyl 2-cyano-5-methoxybenzoate Methyl 2-cyano-6-E-5-methoxybenzoate
2-Cyano C-3 3-Lithio-methyl 2-cyano-5-methoxybenzoate Methyl 2-cyano-3-E-5-methoxybenzoate

Derivatization and Further Functionalization Strategies

The presence of three distinct functional groups—ester, cyano, and methoxy—makes this compound a valuable intermediate for the synthesis of a wide array of more complex molecules.

Transformations of the Ester Group: As discussed, the methyl ester can be hydrolyzed to the corresponding carboxylic acid. This carboxylic acid is a key intermediate that can be converted into an acid chloride, which is a reactive precursor for the formation of amides, other esters, and for participating in Friedel-Crafts acylation reactions.

Reactions of the Cyano Group: The cyano group can be hydrolyzed under acidic or basic conditions to a carboxylic acid or an amide, respectively. It can also be reduced to a primary amine using reagents like LiAlH₄ or through catalytic hydrogenation. Furthermore, the cyano group can participate in cycloaddition reactions and can be a precursor for the synthesis of various nitrogen-containing heterocyclic systems.

Functionalization via Aromatic Substitution: As detailed in the previous sections, both electrophilic aromatic substitution and directed ortho metalation provide pathways to introduce additional substituents onto the aromatic ring, leading to polysubstituted benzene derivatives.

Cross-Coupling Reactions: The aryllithium intermediates generated from DoM can undergo transmetalation with various metal salts (e.g., ZnCl₂, B(OR)₃, SnR₃Cl) to form organozinc, organoboron, or organotin reagents. These reagents are valuable partners in transition-metal-catalyzed cross-coupling reactions such as Suzuki, Stille, and Negishi couplings, enabling the formation of new carbon-carbon bonds.

These diverse reactivity patterns underscore the utility of this compound as a versatile scaffold for the construction of complex and functionally rich organic molecules.

Computational and Theoretical Investigations of Methyl 2 Cyano 5 Methoxybenzoate

Quantum Chemical Calculations (DFT) for Molecular Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common approach for predicting a wide range of molecular properties with a good balance of accuracy and computational cost.

Conformational Analysis and Energetics

Conformational analysis involves identifying the stable three-dimensional arrangements of a molecule (conformers) and determining their relative energies. For a molecule like Methyl 2-cyano-5-methoxybenzoate, with its rotatable methoxy (B1213986) and methyl ester groups, multiple conformers are possible.

A computational study would typically involve a systematic scan of the potential energy surface by rotating the key dihedral angles. The energies of the resulting geometries would be calculated using a selected DFT functional and basis set. This process identifies the low-energy conformers and the energy barriers between them.

Table 1: Hypothetical Energy Profile of this compound Conformers

ConformerDihedral Angle (C-O-C-C)Relative Energy (kcal/mol)Population (%) at 298 K
A0° (syn-periplanar)0.0075.3
B180° (anti-periplanar)1.5024.7
C90° (syn-clinal)5.00< 0.1

Note: This table is illustrative and not based on published experimental or calculated data.

Reaction Mechanism Elucidation via Transition State Analysis

DFT calculations are instrumental in mapping out the pathways of chemical reactions. By locating the transition state (TS)—the highest energy point along the reaction coordinate—researchers can understand the mechanism and predict the reaction rate. For reactions involving this compound, such as nucleophilic substitution or hydrolysis, DFT can be used to model the geometries and energies of reactants, products, intermediates, and transition states.

The calculated activation energy (the energy difference between the reactants and the transition state) is a key parameter for understanding the feasibility of a proposed reaction mechanism.

Prediction of Regioselectivity and Stereoselectivity in Chemical Transformations

Many chemical reactions can yield multiple products. DFT can predict which constitutional isomer (regioselectivity) or stereoisomer (stereoselectivity) is more likely to form by comparing the activation energies of the different reaction pathways. For instance, in an electrophilic aromatic substitution on the benzene (B151609) ring of this compound, DFT could predict the most likely position of attack by calculating the energies of the transition states for substitution at each possible site.

Advanced Bonding Analysis

Beyond molecular structure and energetics, computational methods can provide deep insights into the nature of chemical bonds and reactivity.

Bonding Evolution Theory (BET) for Chemical Process Understanding

Bonding Evolution Theory combines the topological analysis of the Electron Localization Function (ELF) with catastrophe theory to provide a detailed description of bond formation and cleavage during a chemical reaction. It offers a visual and quantitative picture of how the electronic structure reorganizes along a reaction pathway. An application of BET to a reaction of this compound would allow for a step-by-step narration of how electrons rearrange to break old bonds and form new ones, providing a profound understanding of the reaction mechanism.

Conceptual Density Functional Theory (CDFT) for Reactivity Descriptors

Conceptual DFT provides a framework for quantifying chemical concepts like electronegativity and hardness from the electronic density. nih.govscbt.com It uses a set of reactivity descriptors to predict and rationalize the behavior of molecules. nih.govscbt.com

Global Descriptors: These describe the molecule as a whole.

Chemical Potential (μ): Related to the escaping tendency of an electron.

Hardness (η): Measures the resistance to a change in electron distribution.

Electrophilicity (ω): Describes the ability of a molecule to accept electrons. nih.gov

Local Descriptors: These indicate the most reactive sites within a molecule.

Fukui Functions (f(r)): Identify the regions of a molecule that are most susceptible to electrophilic, nucleophilic, or radical attack.

Parr Functions: Provide a more refined prediction of reactive sites for electrophilic and nucleophilic attacks. nih.gov

Table 2: Hypothetical Conceptual DFT Reactivity Descriptors for this compound

DescriptorValue (arbitrary units)Interpretation
Electrophilicity Index (ω)2.5Moderately electrophilic
Nucleophilicity Index (N)1.8Weakly nucleophilic
Fukui Function f+ (on C of C≡N)0.25Site susceptible to nucleophilic attack
Fukui Function f- (on O of OCH₃)0.18Site susceptible to electrophilic attack

Note: This table is illustrative and not based on published experimental or calculated data.

While specific computational studies on this compound are not readily found, the theoretical tools described here represent the standard and powerful approaches that would be employed to gain a comprehensive understanding of its chemical nature. Future research applying these methods would provide valuable data on its structure, stability, and reactivity.

Frontier Molecular Orbital (FMO) Theory and Electron Density Distribution

No published data is currently available regarding the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), or the electron density distribution of this compound. Such studies would be valuable for understanding the molecule's reactivity, potential reaction mechanisms, and its electronic properties.

Solvent Effects on Reactivity and Structure through Computational Models

There are no specific computational models or simulations in the accessible literature that investigate the influence of different solvents on the reactivity and structural parameters of this compound. Research in this area would provide insights into how the polarity and other properties of the solvent medium might affect the compound's behavior in chemical reactions.

Given the absence of specific data for this compound, a detailed analysis as per the requested outline cannot be provided at this time. Further experimental and computational research is required to elucidate the theoretical aspects of this compound.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment and connectivity of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides specific information about the hydrogen atoms within a molecule. The chemical shift (δ) of each proton is indicative of its electronic environment. For aromatic compounds, the substitution pattern on the benzene ring significantly influences the chemical shifts of the aromatic protons. In the case of benzoate (B1203000) derivatives, the positions of protons on the aromatic ring can be distinguished based on their coupling patterns and chemical shifts.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is instrumental in defining the carbon framework of a molecule. Each unique carbon atom in a molecule gives rise to a distinct signal in the ¹³C NMR spectrum, with its chemical shift dependent on its hybridization and electronic environment.

Although a specific experimental ¹³C NMR spectrum for this compound was not found, analysis of related compounds provides expected chemical shift regions. For example, in various methoxy-substituted benzoates, the carbonyl carbon of the ester group typically appears significantly downfield, often above 165 ppm. Aromatic carbons resonate in the range of approximately 110-160 ppm. The carbon of the methoxy group is usually found around 55-62 ppm. researchgate.netresearchgate.net The presence of the electron-withdrawing cyano group directly attached to the aromatic ring would influence the chemical shifts of the ring carbons, particularly the carbon to which it is attached (C-2) and the adjacent carbons. The nitrile carbon itself would also have a characteristic chemical shift, typically in the range of 115-125 ppm.

A predicted ¹³C NMR spectrum for a related compound, [(3s,4r,5r)-5-{[(2r,3s,4s,5r,6r)-6-[(r)-cyano(phenyl)methoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy}-3,4-dihydroxyoxolan-3-yl]methyl benzoate, shows a wide range of carbon signals, illustrating the complexity that arises with increased substitution. np-mrd.org

Table 1: Predicted ¹³C NMR Chemical Shifts for Structurally Related Moieties

Functional Group Typical Chemical Shift (ppm)
Carbonyl (Ester) > 165
Aromatic Carbons 110 - 160
Nitrile Carbon 115 - 125
Methoxy Carbon 55 - 62
Methyl (Ester) Carbon ~ 52

Note: These are general ranges and can vary based on the specific molecular structure and solvent.

Two-dimensional (2D) NMR techniques are powerful tools for establishing connectivity between atoms, which is crucial for unambiguously assigning the structure of complex molecules.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. sdsu.edu For this compound, a COSY spectrum would show correlations between adjacent aromatic protons, helping to confirm their relative positions on the ring.

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates proton signals with the signals of directly attached carbon atoms (¹H-¹³C one-bond correlations). youtube.com This is invaluable for assigning the ¹³C signals based on the more readily interpretable ¹H spectrum. For example, it would definitively link the methoxy protons to the methoxy carbon and the methyl ester protons to the corresponding carbon.

In modern structural analysis, computational methods, particularly Density Functional Theory (DFT), are increasingly used to predict NMR chemical shifts. nih.gov These theoretical calculations can provide valuable support for experimental assignments, especially for complex structures or when distinguishing between possible isomers. nih.gov The process involves optimizing the molecular geometry and then calculating the NMR shielding tensors. By comparing the calculated chemical shifts with the experimental data, a higher level of confidence in the structural assignment can be achieved. nih.gov For methoxy groups on an aromatic ring, their orientation (in-plane or out-of-plane) can significantly affect the ¹³C NMR chemical shift, a phenomenon that can be investigated and rationalized through computational analysis. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a fundamental technique for determining the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio (m/z). This allows for the calculation of the molecular formula with a high degree of certainty.

For this compound (C₁₀H₉NO₃), the expected exact mass can be calculated. HRMS analysis would confirm this exact mass, distinguishing it from other compounds with the same nominal mass but different elemental compositions.

Furthermore, by employing techniques such as tandem mass spectrometry (MS/MS), the fragmentation pattern of the molecule can be analyzed. This provides valuable structural information as the molecule breaks apart in a predictable manner. The fragmentation of benzoate esters often involves the loss of the methoxy group (•OCH₃) or the methyl ester group (•COOCH₃), as well as cleavages related to the aromatic ring and its substituents. Analyzing these fragment ions helps to confirm the connectivity of the different functional groups.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification and Conformational Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are particularly useful for identifying the presence of specific functional groups, as each group has characteristic vibrational frequencies.

For this compound, the FT-IR and Raman spectra would be expected to show characteristic absorption bands for the key functional groups:

Nitrile (C≡N) stretch : A sharp, medium-intensity band is expected in the region of 2220-2260 cm⁻¹.

Carbonyl (C=O) stretch of the ester : A strong absorption band is anticipated in the range of 1720-1740 cm⁻¹. The conjugation with the aromatic ring typically lowers this frequency slightly.

C-O stretches of the ester and ether : Strong bands corresponding to the C-O single bond stretching vibrations of the ester and the methoxy group would be present, typically in the 1000-1300 cm⁻¹ region.

Aromatic C=C stretches : Multiple bands of varying intensity are expected in the 1450-1600 cm⁻¹ region.

Aromatic C-H stretches : These appear above 3000 cm⁻¹.

Aliphatic C-H stretches : The methyl groups of the ester and methoxy functionalities would show stretching vibrations in the 2850-3000 cm⁻¹ range.

Theoretical calculations using methods like DFT can also be employed to predict the vibrational frequencies and intensities, which can then be compared with the experimental FT-IR and Raman spectra to aid in the assignment of the observed bands. researchgate.net

Table 2: Expected Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Nitrile C≡N stretch 2220 - 2260
Ester Carbonyl C=O stretch 1720 - 1740
Ester & Ether C-O stretch 1000 - 1300
Aromatic Ring C=C stretch 1450 - 1600
Aromatic C-H C-H stretch > 3000
Methyl Groups C-H stretch 2850 - 3000

Experimental Spectral Acquisition and Interpretation

The acquisition and interpretation of nuclear magnetic resonance (NMR) and infrared (IR) spectra are fundamental to the structural elucidation of organic compounds. For this compound, ¹H and ¹³C NMR spectra would provide critical information on the chemical environment of the hydrogen and carbon atoms, respectively. The proton NMR would be expected to show distinct signals for the aromatic protons, the methoxy group protons, and the methyl ester protons, with their chemical shifts and coupling patterns revealing their connectivity. Similarly, the ¹³C NMR spectrum would display unique resonances for each carbon atom, including the nitrile, carbonyl, and aromatic carbons.

Computational Prediction and Assignment of Vibrational Modes

In the absence of extensive experimental data, computational chemistry serves as a powerful tool for predicting the vibrational spectra of molecules. Using density functional theory (DFT) methods, the vibrational frequencies and corresponding normal modes of this compound could be calculated. These theoretical predictions would provide a basis for the assignment of any future experimental IR and Raman spectra. Such calculations would involve optimizing the molecular geometry and then performing a frequency analysis to yield the expected vibrational modes, their intensities, and their characterizations (e.g., stretching, bending, or torsional motions). At present, specific computational studies on the vibrational modes of this compound have not been identified in the public domain.

X-ray Diffraction Analysis for Solid-State Molecular Geometry and Crystal Packing

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state molecule and how these molecules pack to form a crystal lattice. This technique would provide accurate bond lengths, bond angles, and torsion angles for this compound, offering unambiguous proof of its molecular structure. Furthermore, analysis of the crystal packing would reveal any intermolecular interactions, such as hydrogen bonding or π-stacking, that influence the solid-state properties of the compound. A search of crystallographic databases indicates that the crystal structure of this compound has not yet been determined and deposited.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Structure Analysis

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. For this compound, the UV-Vis spectrum would be expected to show absorption bands corresponding to π→π* transitions within the aromatic ring and n→π* transitions associated with the carbonyl and nitrile groups. The position and intensity of these absorptions are influenced by the electronic nature of the substituents on the benzene ring. While general principles suggest the expected spectral features, specific experimental UV-Vis absorption maxima (λmax) for this compound are not documented in the available literature.

Chromatographic Purity Assessment and Reaction Monitoring

Chromatographic techniques are indispensable for assessing the purity of a compound and for monitoring the progress of a chemical reaction.

HPLC is a primary method for determining the purity of a substance and for its quantification. A typical HPLC method for a compound like this compound would likely employ a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727), often with a small amount of acid (like formic or phosphoric acid) to improve peak shape. sielc.com The retention time of the compound would be a key identifier, and the area under the peak would be proportional to its concentration, allowing for quantitative analysis. Despite the general applicability of this technique, specific HPLC methods validated for the quantitative analysis of this compound are not described in the searched scientific literature.

TLC is a rapid and convenient method for monitoring the progress of a chemical synthesis. In the synthesis of this compound, TLC would be used to track the consumption of the starting materials and the formation of the product. By spotting the reaction mixture on a TLC plate (typically silica (B1680970) gel) and eluting with an appropriate solvent system, the different components of the reaction mixture can be separated. The relative positions of the spots (Rf values) for the starting materials and the product would indicate the progress of the reaction. Visualization would likely be achieved using a UV lamp, given the aromatic nature of the compound. While TLC is a standard laboratory practice, specific solvent systems and Rf values for the analysis of this compound are not documented in published procedures.

Conclusion

Methyl 2-cyano-5-methoxybenzoate is a well-defined chemical entity with established physical and chemical properties. Its primary significance lies in its role as a synthetic intermediate, offering multiple reactive sites for the construction of more elaborate molecular structures. While its direct application in highly specialized areas such as liquid crystal development and complex stereoselective synthesis is not prominently reported, its chemical nature makes it a compound of interest for further exploration in various fields of chemical research and development. The lack of extensive application-specific data may also indicate its status as a relatively niche or emerging building block in the broader chemical industry.

Applications of Methyl 2 Cyano 5 Methoxybenzoate As a Key Synthetic Intermediate

Design and Synthesis of Advanced Pharmaceutical Intermediates

The unique structural features of Methyl 2-cyano-5-methoxybenzoate make it an attractive scaffold for the synthesis of various heterocyclic systems that are prevalent in medicinal chemistry. Its ability to undergo a range of chemical modifications enables the construction of molecules with significant biological activity.

The isoindolinone core is a significant structural motif found in a number of biologically active compounds and pharmaceuticals. This compound can serve as a direct precursor to this important heterocyclic system. The reaction of 2-cyanobenzoic acid esters, such as this compound, with ammonia (B1221849) or primary amines provides a straightforward method to construct 3-iminoisoindolin-1-ones. These compounds can be further hydrolyzed to the corresponding isoindolin-1-ones.

For instance, the reaction of a halogenated methyl 2-cyanobenzoate with an amine like aniline (B41778) has been shown to produce a 3-phenyliminoisoindolin-1-one, which are valuable as pigments and potentially as bioactive molecules. This transformation highlights the utility of the cyano and ester functionalities in a one-pot cyclization reaction to form the isoindolinone ring system. The presence of the methoxy (B1213986) group on the benzene (B151609) ring of this compound offers a point for further functionalization or can influence the electronic properties and biological activity of the final isoindolinone-containing molecule. The synthesis of cyclopeptide galaxamide analogs containing an isoindolinone moiety has been explored for their potential as anticancer agents, underscoring the pharmaceutical relevance of this scaffold. researchgate.net

Quinazoline (B50416) and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This compound is a valuable starting material for the synthesis of quinazoline derivatives, typically through multi-step synthetic sequences.

One common strategy involves the conversion of the cyano and ester groups into functionalities that can participate in a cyclization reaction to form the quinazoline ring. For example, the methyl ester can be converted to an amide, and the cyano group can be reduced to an aminomethyl group. The resulting 2-(aminomethyl)benzamide (B1289193) can then be cyclized with various reagents to afford substituted quinazolines. Alternatively, the cyano group can be hydrolyzed to a carboxylic acid, and the resulting 2-carboxy-5-methoxybenzoic acid can be further manipulated.

Another approach involves the reaction of 2-aminobenzonitriles with various electrophiles. While this compound is not a 2-aminobenzonitrile (B23959), it can be converted to one through a series of standard organic transformations. For example, nitration of the benzene ring followed by reduction of the nitro group would yield a 2-aminobenzonitrile derivative, which is a key precursor for many quinazoline syntheses. The synthesis of quinazolines can be achieved through various methods, including copper-catalyzed reactions of benzonitriles with 2-ethynylanilines, which directly utilizes the cyano group. researchgate.net

The versatility of this compound as a building block for quinazolines is summarized in the following table:

Starting Material TransformationKey IntermediateCyclization StrategyResulting Scaffold
Ester to Amide, Cyano to Amine2-(aminomethyl)-5-methoxybenzamideReaction with aldehydes, ketones, or acid chloridesSubstituted Quinazolines
Nitration, Nitro to AmineMethyl 2-amino-x-nitro-5-methoxybenzoateReaction with formamides or other C1 sourcesSubstituted Quinazolines
Direct utilization of cyano groupThis compoundCopper-catalyzed reaction with 2-ethynylanilinesSubstituted Quinazolines researchgate.net

Substituted benzamides are a well-established class of atypical antipsychotic drugs. A prominent example is Amisulpride, which is used for the treatment of schizophrenia. achemblock.com The synthesis of Amisulpride and its analogs often involves intermediates that are structurally related to this compound.

Key intermediates in the synthesis of Amisulpride include 4-amino-5-(ethylsulfonyl)-2-methoxybenzoic acid and its precursors, such as methyl 4-amino-2-methoxy-5-thiocyanobenzoate. achemblock.comsymbiosisonlinepublishing.com These molecules share the methoxy-substituted benzoate (B1203000) core with this compound. The synthetic routes to Amisulpride highlight the importance of the specific substitution pattern on the benzene ring for achieving the desired pharmacological activity.

While a direct synthesis of a marketed antipsychotic from this compound is not prominently documented, its structural similarity to key Amisulpride intermediates suggests its potential as a valuable starting material for the development of novel antipsychotic agents and related analogs. The cyano group of this compound can be strategically transformed into other functional groups, such as an amino or a sulfonyl group, which are present in many antipsychotic drugs.

This compound has been utilized in the synthesis of complex natural product analogs with potent biological activities. A notable example is its use in the preparation of 6-cyano-5-methoxyindolo[2,3-a]carbazole, a compound that has demonstrated cytotoxic and antiviral properties. This synthesis underscores the utility of this compound as a starting point for constructing intricate molecular architectures with potential therapeutic applications.

Furthermore, the heterocyclic scaffolds that can be derived from this compound, such as isoindolinones and quinazolines, are themselves associated with anticancer activity. For instance, certain isoindolinone-containing compounds have been investigated as anticancer agents. researchgate.net Similarly, numerous quinazoline derivatives have been developed as potent inhibitors of various kinases implicated in cancer progression. rsc.org

The presence of both a cyano and a methoxy group on the aromatic ring of this compound is significant. The cyano group can act as a bioisostere for other functional groups and can participate in key interactions with biological targets. The methoxy group can influence the compound's solubility, metabolic stability, and binding affinity. Research on other substituted benzonitriles, such as methyl 3-cyano-5-fluorobenzoate, has also indicated potential anti-inflammatory and anticancer activities, further highlighting the promise of this class of compounds in drug discovery. nih.gov

N-substituted 2-aminobenzimidazoles are a class of heterocyclic compounds with a wide range of biological activities, making them attractive targets in medicinal chemistry. researchgate.net While direct cyclization of this compound to form this scaffold is not a standard procedure, it can serve as a versatile precursor for their synthesis through a variety of synthetic transformations.

A plausible synthetic route would involve the reaction of an o-phenylenediamine (B120857) with a derivative of this compound. The most common methods for the synthesis of 2-aminobenzimidazoles involve the cyclization of an o-phenylenediamine with a one-carbon synthon. nih.govnih.gov To utilize this compound in this context, it would first need to be converted into a suitable electrophilic partner.

One possible synthetic strategy is outlined below:

Amidation: The methyl ester of this compound can be converted to the corresponding amide by reaction with ammonia or a primary amine.

Thionation: The resulting benzamide (B126) can be treated with a thionating agent, such as Lawesson's reagent, to yield the corresponding thiobenzamide.

Cyclization: The 2-cyano-5-methoxythiobenzamide can then be reacted with an o-phenylenediamine. The amino group of the diamine would attack the thiocarbonyl carbon, leading to a cyclization and elimination of hydrogen sulfide (B99878) to afford the desired N-substituted 2-aminobenzimidazole.

Alternatively, the cyano group of this compound could be converted to an imidate, which could then react with an o-phenylenediamine to form the benzimidazole (B57391) ring. These multi-step approaches demonstrate the adaptability of this compound as a starting material for the synthesis of complex heterocyclic systems.

Beyond its applications in pharmaceutical synthesis, this compound is a valuable intermediate in the production of agrochemicals and other fine chemicals. The presence of multiple reactive sites allows for its incorporation into a diverse range of molecular structures.

In the field of agrochemicals, cyano-containing compounds have been shown to possess potent herbicidal and fungicidal activities. For example, various 2-cyanoacrylates have been synthesized and identified as inhibitors of photosystem II electron transport, a key process in photosynthesis, making them effective herbicides. researchgate.net Similarly, other complex molecules containing a cyano group have been developed as fungicides. The structural features of this compound make it a suitable starting point for the synthesis of novel agrochemical candidates.

In the realm of fine chemical synthesis, this compound serves as a versatile building block for the construction of complex organic molecules. Its ability to be transformed into various heterocyclic systems, as detailed in the preceding sections, makes it a valuable tool for synthetic chemists. The synthesis of isoindolinones, quinazolines, and benzimidazoles from this starting material provides access to a wide range of scaffolds that can be further elaborated into more complex targets. The chemical transformations of this compound are fundamental in the production of specialty chemicals, dyes, and other materials.

Role in the Development of Specialty Materials (e.g., Liquid Crystal Precursors)

There is no specific information available in the searched sources regarding the direct role of this compound as a precursor for liquid crystals.

Stereoselective and Regioselective Synthesis of Complex Molecules

There is no specific information available in the searched sources detailing the use of this compound in stereoselective or regioselective synthesis of complex molecules.

Future Research Directions and Translational Perspectives

Development of More Sustainable and Atom-Economical Synthetic Routes

The principles of green chemistry are increasingly central to modern synthetic planning. For Methyl 2-cyano-5-methoxybenzoate, this translates to developing synthetic pathways that are not only efficient but also environmentally benign. A key goal is to achieve high atom economy, where a maximal number of atoms from the reactants are incorporated into the final product, minimizing waste.

Future synthetic strategies could focus on:

Catalytic Systems: Moving away from stoichiometric reagents to catalytic systems, particularly those involving earth-abundant metals or organocatalysts, can significantly reduce waste and energy consumption.

Renewable Feedstocks: Investigating the synthesis of this compound or its precursors from renewable bio-based resources instead of petroleum-based starting materials.

Flow Chemistry: Utilizing continuous flow reactors can offer better control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to traditional batch processes. One example of a greener synthesis that could be adapted involves the methylation of carboxylic acids using dimethyl carbonate in the presence of a zeolite catalyst in a closed system, which is considered a green chemistry approach. chemicalbook.com

Discovery of Novel Reactivity Patterns and Catalytic Transformations

The functional groups present in this compound—the nitrile, ester, and methoxy (B1213986) group—offer multiple sites for chemical modification. Future research will likely uncover new ways to selectively transform this molecule.

Key areas for exploration include:

C-H Activation: Direct functionalization of the aromatic C-H bonds could provide a more direct route to substituted derivatives, bypassing the need for pre-functionalized starting materials.

Decarboxylative and Denitrilative Couplings: Using the ester and nitrile groups as removable directing groups in cross-coupling reactions can enable the formation of new carbon-carbon or carbon-heteroatom bonds at specific positions on the aromatic ring.

Asymmetric Catalysis: Developing catalytic methods to introduce chirality, for instance, by asymmetric reduction of the nitrile or reactions at the carbon alpha to the ester, would be highly valuable for the synthesis of enantiomerically pure compounds for pharmaceutical applications.

Integration with Machine Learning and Artificial Intelligence for Synthetic Route Design

For a target molecule derived from this compound, AI can:

Propose Retrosynthetic Pathways: AI algorithms can work backward from a complex target to identify potential precursors, including commercially available or easily synthesizable ones like this compound. grace.com This process, known as retrosynthesis, is a cornerstone of organic chemistry. arxiv.orgnih.gov

Optimize Reaction Conditions: Machine learning models can be trained to predict the optimal reaction conditions (e.g., catalyst, solvent, temperature) to maximize yield and minimize byproducts. researchgate.net

Discover Novel Reactions: By identifying patterns in reactivity data that may not be obvious to human chemists, AI could suggest entirely new transformations for this compound. cas.org

Exploration of Biological and Materials Science Applications beyond Intermediates

While often used as a building block, the core structure of this compound and its derivatives may have intrinsic value in various applications.

Biological Activity: The cyano and methoxy-substituted benzene (B151609) motif is present in various biologically active molecules. Screening of a library of derivatives of this compound could lead to the discovery of new drug candidates with potential applications in areas such as oncology or infectious diseases.

Materials Science: Aromatic compounds are fundamental to the development of advanced materials. For example, derivatives of this compound could be explored as:

Organic Light-Emitting Diodes (OLEDs): The electronic properties of the aromatic system could be tuned to create materials with specific emission characteristics.

Polymers: The bifunctional nature of the molecule (nitrile and ester) allows it to be a monomer for the synthesis of novel polymers with unique thermal or mechanical properties.

Metal-Organic Frameworks (MOFs): Carboxylic acids derived from this compound could serve as organic linkers to create porous MOFs for applications in gas storage, separation, or catalysis. nih.gov

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.